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Compound Name:
1-(Furan-2-yl)hexan-1-amine

hydrochloride

CAS No.: 1864062-53-2

Cat. No.: B1446881

Get Quote

An In-Depth Technical Guide to the Structural Elucidation and Characterization of 1-(Furan-2-
yl)hexan-1-amine Hydrochloride

Executive Summary
The structural elucidation of specialized heterocyclic aliphatic amines, such as 1-(Furan-2-
yl)hexan-1-amine hydrochloride, requires a rigorous, multi-modal analytical approach. As a

bifunctional molecule featuring a reactive furan ring and a primary amine tethered to a

stereogenic center, this compound presents unique analytical challenges. Its characterization is

critical for researchers utilizing it as a building block in medicinal chemistry or materials

science.

This whitepaper outlines a field-proven, self-validating analytical framework for the absolute

structural confirmation and physicochemical characterization of 1-(Furan-2-yl)hexan-1-amine
hydrochloride. By establishing causality between molecular architecture and instrumental

response, this guide ensures high-fidelity data interpretation.
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Molecular Architecture & Physicochemical Profile
1-(Furan-2-yl)hexan-1-amine is an α -alkyl furanmethanamine. The molecule consists of a

furan-2-yl headgroup, a chiral α -carbon bearing a primary amine, and a linear pentyl chain. In

its hydrochloride salt form, the protonated amine ( −NH3+​) significantly alters the electronic

environment of the α -carbon and adjacent furan ring, dictating the choice of analytical solvents

and ionization methods[1].

Table 1: Theoretical Physicochemical Properties

Property Value / Description

Chemical Formula C10​H17​NO⋅HCl

Monoisotopic Mass (Free Base) 167.1310 Da

Molecular Weight (Salt) 203.71 g/mol

Structural Features
Furan ring, chiral center (C1), pentyl aliphatic

chain

Predicted pKa (Amine) ~9.5 – 10.2

Physical State White to off-white crystalline powder

Core Structural Elucidation Protocols
To achieve unequivocal structural confirmation, we employ an orthogonal analytical strategy.

Each technique acts as a self-validating node within the broader analytical workflow.
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Caption: Orthogonal analytical workflow for the structural elucidation of furan-containing amine

salts.

High-Resolution Mass Spectrometry (HRMS)
Causality & Choice: The basic nature of the primary amine makes it highly amenable to positive

Electrospray Ionization (ESI+). HRMS-TOF is utilized not just for the exact mass, but to

validate the structural connectivity through collision-induced dissociation (CID).

Self-Validating Mechanism: The isotopic pattern of the [M+H]+ peak must perfectly align with

the theoretical distribution of C10​H18​NO+ . Furthermore, the fragmentation must follow the

established dissociation pathways of furan derivatives[2]. The dominant pathway is α -

cleavage, driven by the stability of the resulting resonance-stabilized furan-imminium ion.

Parent Ion: m/z 168.1388 ( [M+H]+ )

Diagnostic Fragment 1 ( α -cleavage): Loss of the pentyl radical ( C5​H11∙​) yields a highly

stable [C5​H6​NO]+ fragment at m/z 96.0449.

Diagnostic Fragment 2 (Deamination): Loss of NH3​yields [C10​H15​O]+ at m/z 151.1123.
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Caption: Primary ESI+ MS/MS fragmentation pathways of 1-(Furan-2-yl)hexan-1-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality & Choice: To observe the protonated amine ( −NH3+​) and prevent rapid deuterium

exchange, DMSO−d6​is strictly selected over CDCl3​[3]. The electron-withdrawing nature of the

−NH3+​group strongly deshields the α -proton, shifting it downfield compared to the free base.

Furan ring protons exhibit highly characteristic coupling constants ( J3,4​≈3.4 Hz, J4,5​≈1.8 Hz)

[4].

Self-Validating Mechanism: The integration of the aliphatic chain must exactly equal 11 protons

relative to the 3 distinct furan protons. Any deviation indicates aliphatic impurities or incomplete

salt formation.

Table 2: 1H and 13C NMR Assignments ( DMSO−d6​, 500 MHz / 125 MHz)
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Position
1H Shift (ppm) &
Multiplicity

13C Shift (ppm)
Assignment
Rationale

Furan C-5'
7.65 (dd, 1H,

J=1.8,0.8 Hz)
143.2

Adjacent to oxygen;

highly deshielded.

Furan C-3' 6.45 (d, 1H, J=3.4 Hz) 108.5
β to oxygen, adjacent

to substitution[4].

Furan C-4'
6.40 (dd, 1H,

J=3.4,1.8 Hz)
110.8

β to oxygen;

characteristic doublet

of doublets.

α -CH (C1) 4.40 (t, 1H, J=7.2 Hz) 49.5

Deshielded by

adjacent −NH3+​and

furan ring.

Alkyl C2 1.85 (m, 2H) 32.1
Adjacent to the chiral

center.

Alkyl C3-C5 1.20 - 1.40 (m, 6H) 22.0 - 31.0

Bulk methylene

envelope of the pentyl

chain.

Terminal C6 0.85 (t, 3H, J=7.0 Hz) 13.9
Terminal methyl

group.

Amine ( −NH3+​) 8.40 (br s, 3H) N/A

Broadened due to

quadrupolar relaxation

of Nitrogen.

Physicochemical Characterization & Thermal
Analysis
To confirm the purity and physical form of the hydrochloride salt, thermal profiling is mandatory.

Differential Scanning Calorimetry (DSC): A sharp endothermic peak corresponding to the

melting point of the hydrochloride salt is expected. A broad peak serves as an immediate red

flag for polymorphic impurities, residual solvents, or a mixture of free base and salt.
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Thermogravimetric Analysis (TGA): Run concurrently with DSC. The absence of weight loss

prior to the melting endotherm confirms the compound is not a hydrate or solvate. Post-

melting weight loss indicates thermal decomposition (loss of HCl gas).

Experimental Methodologies (Step-by-Step)
Protocol A: NMR Sample Preparation and Acquisition

Desiccation: Dry 15 mg of 1-(Furan-2-yl)hexan-1-amine HCl under high vacuum (0.1 mbar)

at 40°C for 4 hours to remove trace moisture.

Solvation: Dissolve the dried powder in 0.6 mL of anhydrous DMSO−d6​(100.0 atom % D)

containing 0.03% v/v TMS as an internal standard.

Filtration: Pass the solution through a 0.22 μ m PTFE syringe filter directly into a 5 mm

precision NMR tube to ensure a homogenous magnetic field.

Acquisition: Acquire 1H NMR at 298 K with a relaxation delay (D1) of 2.0 seconds to ensure

accurate integration of the slowly relaxing −NH3+​protons.

Protocol B: HRMS-TOF Analysis
Dilution: Prepare a 1 μ g/mL solution of the compound in LC-MS grade Methanol:Water

(50:50, v/v) containing 0.1% Formic Acid. Note: Formic acid ensures complete ionization.

Blank Validation: Inject the solvent blank first to map background isobaric interferences.

Tuning: Infuse the sample at 10 μ L/min. Optimize the capillary voltage to ~3.5 kV.

Fragmentation: Perform MS/MS using a collision energy (CE) ramp from 10 eV to 30 eV

using Argon as the collision gas to maximize the yield of the m/z 96.04 diagnostic fragment.

Protocol C: Thermal Profiling (DSC/TGA)
Preparation: Weigh exactly 3.00 mg of the sample into an aluminum standard crucible. Crimp

the lid and pierce a pinhole to allow gas escape.

Purge: Place in the DSC furnace and purge with dry Nitrogen at 50 mL/min for 10 minutes.
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Ramp: Heat the sample from 25°C to 300°C at a strictly controlled rate of 10°C/min.

Validation: Cross-reference the integrated enthalpy of the melt ( ΔHm​) against historical

batch data to validate crystalline purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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